BenchChemオンラインストアへようこそ!

1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone

Triple reuptake inhibitor DAT/SERT selectivity ratio Antidepressant drug discovery

Select this specific pyridinone-core triple monoamine reuptake inhibitor (TRI) for its fully characterized, balanced dual SERT/NET inhibition (Kᵢ = 1.60 nM and 2.20 nM) and moderate DAT engagement (Kᵢ = 53.5 nM, DAT/SERT ≈ 33.4). As the only publicly disclosed TRI with full human transporter Kᵢ data from a standardized HEK293F assay, it is an essential reference standard for benchmarking new analogs and calibrating uptake inhibition assays. Its unique scaffold provides a chemically orthogonal comparator for SAR studies distinct from phenylpropanolamine or azabicyclohexane TRIs. Ideal for programs targeting anhedonic or treatment-resistant depression subtypes requiring combined noradrenergic and controlled dopaminergic pharmacology.

Molecular Formula C19H20Cl2N2O3
Molecular Weight 395.28
CAS No. 478048-20-3
Cat. No. B2374803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone
CAS478048-20-3
Molecular FormulaC19H20Cl2N2O3
Molecular Weight395.28
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C19H20Cl2N2O3/c1-12-9-23(10-13(2)26-12)19(25)14-5-4-8-22(18(14)24)11-15-16(20)6-3-7-17(15)21/h3-8,12-13H,9-11H2,1-2H3
InChIKeyWFDPBCMPEZAQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone (CAS 478048-20-3): Procurement-Grade Overview of a Triple Monoamine Reuptake Inhibitor


1-(2,6-Dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone (CAS 478048-20-3, molecular formula C₁₉H₂₀Cl₂N₂O₃, MW 395.28) is a synthetic pyridinone derivative disclosed as Compound ID No. 26 in Mayo Foundation patent US9944618B2, which claims compounds and methods for inhibiting neurotransmitter reuptake [1]. The compound functions as a triple monoamine reuptake inhibitor (TRI), simultaneously blocking the human serotonin transporter (SERT, Kᵢ = 1.60 nM), norepinephrine transporter (NET, Kᵢ = 2.20 nM), and dopamine transporter (DAT, Kᵢ = 53.5 nM), all measured in HEK293F cells expressing the respective human transporters [1]. Its pyridinone core, substituted with a 2,6-dichlorobenzyl group at N1 and a 2,6-dimethylmorpholino carbonyl at C3, represents a chemotype structurally distinct from other TRI classes such as the phenylpropanolamine, azabicyclohexane, and pyrroloisoquinoline scaffolds [2].

Why Generic Substitution Fails for 1-(2,6-Dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone: The Selectivity Ratio Trap in Triple Reuptake Inhibitor Procurement


Among triple monoamine reuptake inhibitors, small structural modifications can produce large shifts in the relative inhibition ratios across SERT, NET, and DAT—alterations that fundamentally change the pharmacological profile and potential therapeutic application [1]. Within the same US9944618B2 patent series, Compound 3 exhibits a DAT Kᵢ of 5.20 nM (DAT/SERT ratio ≈ 8.7), while the target compound yields a DAT Kᵢ of 53.5 nM (DAT/SERT ratio ≈ 33.4)—a greater than 6-fold difference in DAT potency and a nearly 4-fold difference in selectivity ratio despite both being pyridinone derivatives [1]. Interchanging these analogs without verifying the specific transporter inhibition profile risks selecting a compound with unintended dopaminergic activity or inadequate noradrenergic coverage. The quantitative evidence below demonstrates that CAS 478048-20-3 occupies a distinct position in the TRI selectivity landscape that cannot be assumed from class membership alone.

Quantitative Differentiation Evidence for CAS 478048-20-3: Head-to-Head and Cross-Study Comparator Analysis for Scientific Procurement Decisions


DAT/SERT Selectivity Ratio: A 3.8-Fold Higher DAT-Sparing Index Relative to the Most Potent In-Patent Analog

Within the identical assay system (human SERT, NET, DAT expressed in HEK293F cells, uptake inhibition protocol from US9944618B2), the target compound (Compound 26) exhibits a DAT Kᵢ of 53.5 nM and SERT Kᵢ of 1.60 nM, yielding a DAT/SERT selectivity ratio of 33.4 [1]. By contrast, Compound 3 (BDBM388469)—a structurally related pyridinone from the same patent—shows a DAT Kᵢ of 5.20 nM and SERT Kᵢ of 0.600 nM, yielding a DAT/SERT ratio of only 8.67 [2]. This represents a 3.85-fold higher DAT/SERT ratio for the target compound, indicating that it is substantially more DAT-sparing relative to its SERT potency.

Triple reuptake inhibitor DAT/SERT selectivity ratio Antidepressant drug discovery

SERT and NET Absolute Potency: Sub-3 nM Dual Inhibition Outperforming Clinical-Stage TRI Benchmarks by Over 60-Fold

The target compound demonstrates SERT Kᵢ = 1.60 nM and NET Kᵢ = 2.20 nM in human transporter assays [1]. In comparison, the clinically investigated TRI amitifadine (DOV 21947, EB-1010) exhibits SERT Kᵢ = 99 nM and NET Kᵢ = 262 nM . This represents a 61.9-fold potency advantage at SERT and a 119-fold advantage at NET for the target compound relative to amitifadine. Similarly, the racemic TRI DOV 216,303 (SERT Kᵢ = 14 nM, NET Kᵢ = 20 nM) is 8.75-fold less potent at SERT and 9.1-fold less potent at NET [2]. Unlike both amitifadine and DOV 216,303, the target compound maintains sub-3 nM potency at both SERT and NET while retaining moderate DAT activity.

SERT inhibition NET inhibition Potency benchmarking

Balanced SERT/NET Inhibition Ratio: Near-Equipotent Dual Transporter Engagement Contrasting with Highly SERT-Skewed JNJ-7925476

The target compound exhibits a SERT/NET Kᵢ ratio of 0.73 (SERT Kᵢ = 1.60 nM / NET Kᵢ = 2.20 nM), indicating near-equipotent dual inhibition with a slight SERT preference of only 1.38-fold [1]. In contrast, JNJ-7925476—a well-characterized TRI tool compound with extensive in vivo validation—displays a SERT Kᵢ of 0.9 nM and NET Kᵢ of 17 nM, yielding a SERT/NET ratio of 0.053, representing a 18.9-fold preference for SERT over NET [2]. The target compound thus provides a fundamentally different balance of serotonergic to noradrenergic inhibition, with NET engagement only 1.38-fold weaker than SERT compared to 18.9-fold weaker for JNJ-7925476.

SERT/NET balance Monoamine transporter selectivity Antidepressant pharmacology

DAT-Inclusive TRI Profile vs. Desvenlafaxine: Triple Transporter Engagement Distinguishes from Dual SNRI Mechanism Within the Same Patent Series

The target compound inhibits DAT with a Kᵢ of 53.5 nM, providing triple transporter (SERT/NET/DAT) coverage [1]. In contrast, desvenlafaxine (Compound 181 within the same US9944618B2 patent comparator set) shows a NET Kᵢ of 668 nM—approximately 304-fold weaker than the target compound's NET Kᵢ of 2.20 nM—indicating that desvenlafaxine functions primarily as a SERT-selective agent (SERT Kᵢ = 4.10 nM) with negligible NET activity and no reported DAT activity [2]. The target compound's DAT Kᵢ of 53.5 nM, while moderate, adds a dopaminergic component completely absent from the desvenlafaxine profile.

Triple vs. dual reuptake inhibition DAT engagement SNRI comparator

Pyridinone Chemotype Differentiation: A Structurally Orthogonal Scaffold Relative to Phenylpropanolamine- and Azabicyclohexane-Derived TRIs

The target compound is built on a 2(1H)-pyridinone core functionalized with a 2,6-dichlorobenzyl group at N1 and a 2,6-dimethylmorpholino carbonyl at C3, representing a chemotype that is structurally orthogonal to the major TRI scaffold families [1]. The clinically investigated TRIs—amitifadine and DOV 216,303—are based on a 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane core [2]. JNJ-7925476 employs a hexahydropyrrolo[2,1-a]isoquinoline scaffold [3]. D-473 uses an asymmetric pyran template [4]. No other TRI with a pyridinone core and this specific substitution pattern has been reported in the primary literature, providing a structurally distinct starting point for medicinal chemistry optimization and a potentially differentiated intellectual property position.

Pyridinone scaffold Chemical series differentiation IP landscape

Optimal Research and Industrial Application Scenarios for CAS 478048-20-3 Based on Verified Differentiation Evidence


Antidepressant Lead Optimization Requiring Balanced SERT/NET Engagement with Moderate, Tunable DAT Activity

For medicinal chemistry programs seeking a TRI scaffold with near-equipotent SERT/NET inhibition (SERT Kᵢ/NET Kᵢ ratio = 0.73, indicating only 1.38-fold weaker NET relative to SERT [1]) and a DAT/SERT selectivity ratio of 33.4 [1], this compound provides a starting point for SAR exploration distinct from SERT-dominant TRIs such as JNJ-7925476 (SERT/NET ratio = 0.053) [2]. The balanced dual SERT/NET engagement, combined with moderate DAT inhibition (Kᵢ = 53.5 nM), may be particularly relevant for programs targeting anhedonic or treatment-resistant depression subtypes where both noradrenergic and dopaminergic contributions are hypothesized to be therapeutically important.

Pharmacological Tool Compound for Dissecting the Contribution of DAT-Sparing TRI Profiles in Behavioral Models

The compound's DAT/SERT ratio of 33.4 is substantially higher (more DAT-sparing) than that of Compound 3 from the same patent series (DAT/SERT ratio = 8.67) [1]. This makes the compound a valuable tool for head-to-head behavioral pharmacology studies comparing high-DAT-sparing vs. low-DAT-sparing TRI profiles within the same chemical series, controlling for scaffold-dependent confounds. Such studies can help deconvolve the specific contribution of DAT inhibition to both therapeutic efficacy and adverse effect liability (e.g., psychostimulant-like effects, abuse potential) in rodent models of depression and anxiety.

Reference Compound for Establishing Pyridinone-Based TRI Structure-Activity Relationships (SAR) in Transporter Selectivity Studies

As the only publicly disclosed pyridinone-core TRI with full SERT/NET/DAT Kᵢ data from a single standardized assay platform (human transporters in HEK293F cells) [1], this compound can serve as a reference standard for benchmarking new pyridinone analogs. Its structural orthogonality to phenylpropanolamine, azabicyclohexane, pyrroloisoquinoline, and pyran-based TRI scaffolds [2][3][4] enables exploration of how the pyridinone core influences transporter selectivity, providing a chemically distinct comparator for computational modeling and crystallography efforts aimed at understanding polypharmacology at monoamine transporters.

In Vitro Pharmacology Standard for Triple Transporter Inhibition Profiling Panels

With well-defined Kᵢ values of 1.60 nM (SERT), 2.20 nM (NET), and 53.5 nM (DAT) measured under uniform conditions [1], this compound is suitable as a calibration standard in radioligand uptake inhibition assays for screening laboratories that run triple transporter profiling panels. Its intermediate DAT potency (53.5 nM), falling between highly DAT-potent TRIs like Compound 3 (DAT Kᵢ = 5.20 nM) [1] and DAT-weak TRIs like amitifadine (DAT Kᵢ = 213 nM) [2], provides a useful midpoint reference for assay window determination and inter-laboratory data normalization.

Quote Request

Request a Quote for 1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.